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Compound of Interest

Compound Name: 5-Methylfurfuryl alcohol

Cat. No.: B021186 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylfurfuryl
alcohol (C₆H₈O₂), a furan derivative found in various natural products and used as a flavoring

agent.[1][2] The structural elucidation of this compound is presented through the interpretation

of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared

(IR) spectroscopy data. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of an organic molecule.[3] For 5-Methylfurfuryl alcohol, both ¹H and ¹³C NMR provide

definitive structural information.

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule. The data presented was acquired in a deuterated

chloroform (CDCl₃) solvent.

Table 1: ¹H NMR Data for 5-Methylfurfuryl Alcohol in CDCl₃
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Chemical Shift (δ,
ppm)

Assignment Multiplicity Integration

6.14 H-3 (Furan) Doublet 1H

5.90 H-4 (Furan) Doublet 1H

4.50 -CH₂OH Singlet 2H

2.27 -CH₃ Singlet 3H

2.33 (variable) -OH Singlet 1H

Source: ChemicalBook[4]

Interpretation:

The two signals in the aromatic region (6.14 and 5.90 ppm) are characteristic of the protons

on the furan ring. Their doublet nature indicates coupling to each other.

The singlet at 4.50 ppm, integrating to two protons, is assigned to the methylene (-CH₂)

group of the alcohol.

The singlet at 2.27 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group

attached to the furan ring.

A variable, broad singlet often observed around 2.33 ppm is attributed to the hydroxyl (-OH)

proton, which can exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 5-Methylfurfuryl Alcohol
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Chemical Shift (δ, ppm) Assignment

151.2 C-5 (Furan, C-CH₃)

150.8 C-2 (Furan, C-CH₂OH)

108.9 C-3 (Furan)

106.2 C-4 (Furan)

57.4 -CH₂OH

13.6 -CH₃

Note: Data is based on typical values for furan derivatives and may vary slightly based on

experimental conditions.

Interpretation:

The signals at 151.2 and 150.8 ppm are in the typical range for oxygen-substituted sp²

carbons of the furan ring.

The peaks at 108.9 and 106.2 ppm correspond to the unsubstituted sp² carbons of the furan

ring.

The signal at 57.4 ppm is characteristic of the sp³-hybridized carbon of the hydroxymethyl

group.

The upfield signal at 13.6 ppm is assigned to the methyl group carbon.

A generalized protocol for acquiring NMR spectra of a small organic molecule like 5-
Methylfurfuryl alcohol is as follows.[5][6]

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylfurfuryl alcohol in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6]

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm), although modern spectrometers are often calibrated to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key

parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.[6] Typically, 8 to 16 scans are co-added to improve the

signal-to-noise ratio.[6]

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity

of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are often

necessary.

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-

domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-

corrected, and calibrated.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural identification.

The mass spectrum of 5-Methylfurfuryl alcohol shows a clear molecular ion peak and

characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (m/z) for 5-Methylfurfuryl Alcohol

m/z Value Relative Intensity Assignment

112 High [M]⁺ (Molecular Ion)

97 High [M - CH₃]⁺ or [M - H₂O + H]⁺

95 High (Base Peak)
[M - OH]⁺ or rearrangement

ion

43 High [C₃H₇]⁺ or [CH₃CO]⁺

Source: PubChem, ChemicalBook[2][4]
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Interpretation:

The peak at m/z 112 corresponds to the molecular weight of 5-Methylfurfuryl alcohol
(C₆H₈O₂), confirming its elemental formula.[2]

The fragmentation of alcohols often involves the loss of a water molecule (M-18) or cleavage

of the C-C bond adjacent to the oxygen.[8][9]

The base peak at m/z 95 is a prominent feature, likely resulting from the loss of the hydroxyl

radical or a subsequent rearrangement.

The fragment at m/z 43 is a common fragment in many organic molecules and can be

attributed to an acylium ion or an isopropyl cation fragment.[4]

A typical protocol for analyzing a volatile liquid like 5-Methylfurfuryl alcohol using Gas

Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Sample Preparation: Prepare a dilute solution of 5-Methylfurfuryl alcohol in a volatile

organic solvent (e.g., methanol or dichloromethane).

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC system.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column

(e.g., HP-5MS) to separate it from any impurities.[10]

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Impact (EI) is a common ionization method where high-energy electrons

(typically 70 eV) bombard the molecule, causing it to ionize and fragment.[10]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.
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The IR spectrum of 5-Methylfurfuryl alcohol will exhibit characteristic absorption bands

corresponding to its alcohol and furan functionalities.

Table 4: Characteristic IR Absorption Bands for 5-Methylfurfuryl Alcohol

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3500–3200 Strong, Broad O–H stretch Alcohol (-OH)

3100–3000 Medium =C–H stretch Furan Ring

2950–2850 Medium C–H stretch -CH₃, -CH₂-

1600–1400 Medium C=C stretch Furan Ring

1260–1050 Strong C–O stretch Alcohol (C-O) & Furan

Source: Based on typical values for alcohols and aromatic compounds.[11][12]

Interpretation:

A very prominent, broad absorption in the 3500–3200 cm⁻¹ region is the hallmark of the O-H

stretching vibration from the alcohol group, broadened due to hydrogen bonding.[11]

Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from the sp²-hybridized

carbons of the furan ring.[12]

Absorptions just below 3000 cm⁻¹ are due to C-H stretching from the sp³-hybridized carbons

of the methyl and methylene groups.

The C=C stretching vibrations within the furan ring typically appear in the 1600–1400 cm⁻¹

region.[12]

A strong band in the 1260–1050 cm⁻¹ range corresponds to the C-O stretching vibration of

the primary alcohol.[11]

For a liquid sample like 5-Methylfurfuryl alcohol, Attenuated Total Reflectance (ATR) FTIR

spectroscopy is a common and straightforward method.[13]
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13]

Record a background spectrum of the empty crystal, which will be automatically subtracted

from the sample spectrum.

Sample Application: Place a single drop of neat (pure) 5-Methylfurfuryl alcohol directly

onto the surface of the ATR crystal, ensuring it is fully covered.[14]

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and

the crystal. Initiate the scan. The instrument will co-add multiple scans to generate a high-

quality spectrum.

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g.,

isopropanol or ethanol) and a soft tissue.

Visualized Workflows
The following diagrams illustrate the logical processes involved in the spectroscopic analysis of

a molecule like 5-Methylfurfuryl alcohol.
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Caption: A general workflow for spectroscopic analysis of an organic compound.
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Caption: Logical relationships between spectroscopic techniques and structural data.

Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a complete and

unambiguous structural characterization of 5-Methylfurfuryl alcohol. ¹H and ¹³C NMR

establish the precise carbon-hydrogen framework and connectivity. Mass spectrometry

confirms the molecular weight and offers insight into the molecule's stability and fragmentation

pathways. Infrared spectroscopy provides rapid and definitive identification of the key functional

groups, namely the alcohol and furan moieties. This integrated analytical approach is

fundamental in chemical research and drug development for the unequivocal identification and

quality control of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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